

N-Cbz-cyclopentylmethylamine SMILES string and InChIKey

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Compound of Interest

Compound Name: *N-Cbz-cyclopentylmethylamine*

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An In-Depth Technical Guide to **N-Cbz-cyclopentylmethylamine**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

N-Cbz-cyclopentylmethylamine, systematically named benzyl (cyclopentylmethyl)carbamate, is a carbamate-protected primary amine that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. The incorporation of a cyclopentyl moiety can enhance the pharmacokinetic profile of drug candidates, while the benzyloxycarbonyl (Cbz or Z) protecting group offers robust yet readily cleavable protection for the amine functionality.^{[1][2][3]} This guide provides a comprehensive overview of **N-Cbz-cyclopentylmethylamine**, detailing its chemical identity, synthesis, physicochemical properties, and applications for researchers and professionals in drug development.

Chemical Structure and Identifiers

The chemical structure of **N-Cbz-cyclopentylmethylamine** consists of a cyclopentylmethyl group attached to a nitrogen atom, which is protected by a benzyloxycarbonyl group.

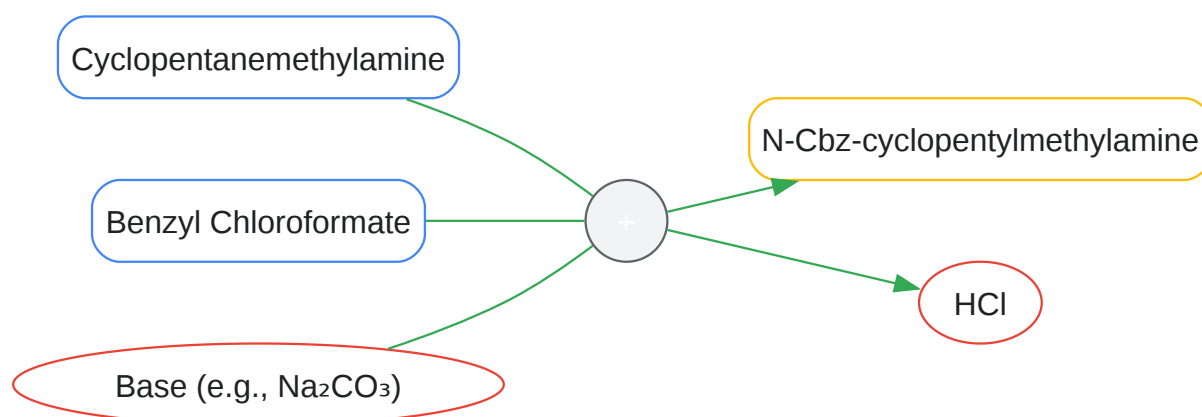
Table 1: Chemical Identifiers for **N-Cbz-cyclopentylmethylamine**

| Identifier | Value |
|-------------------|---|
| Systematic Name | benzyl (cyclopentylmethyl)carbamate |
| Molecular Formula | C ₁₄ H ₁₉ NO ₂ |
| Molecular Weight | 233.31 g/mol |
| SMILES String | C1CCC(C1)CNC(=O)OCC2=CC=CC=C2 |
| InChIKey | YHQRMVDFZMMHGO-UHFFFAOYSA-N |

Synthesis and Reaction Mechanism

The synthesis of **N-Cbz-cyclopentylmethylamine** is typically achieved through the reaction of cyclopentanemethylamine with benzyl chloroformate under Schotten-Baumann conditions. This involves the use of a base, such as sodium carbonate or an organic base, to neutralize the hydrochloric acid byproduct.^[4]

The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the stable carbamate linkage.



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Caption: General synthesis scheme for **N-Cbz-cyclopentylmethylamine**.

Physicochemical Properties

The physicochemical properties of **N-Cbz-cyclopentylmethylamine** are influenced by both the lipophilic cyclopentyl group and the aromatic Cbz protecting group. These properties are crucial for its handling, reactivity, and application in drug design.

Table 2: Predicted Physicochemical Properties of **N-Cbz-cyclopentylmethylamine**

| Property | Predicted Value |
|--------------------------------|---------------------|
| XLogP3 | 3.2 |
| Topological Polar Surface Area | 29.5 Å ² |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |

Note: These values are computationally predicted and may vary from experimental data.

Applications in Drug Discovery and Development

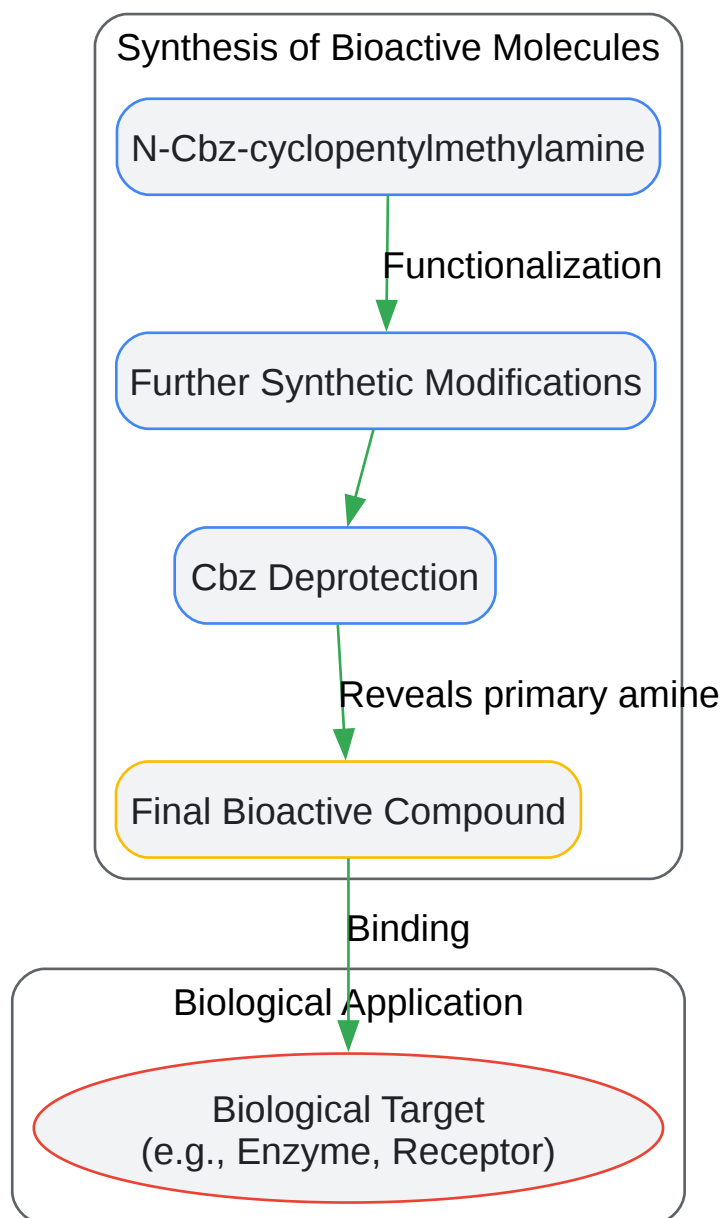
The Cbz group is a widely used amine protecting group in organic synthesis, especially in peptide chemistry.^[2] Its stability under various conditions and the multiple methods for its removal make it a versatile choice.^[5]

Role of the Cyclopentyl Moiety

The cyclopentane ring is a common structural motif in medicinal chemistry. It can serve as a core scaffold or as an appendage to occupy hydrophobic pockets in biological targets like enzymes and receptors.^[3] The inclusion of a cyclopentane group can improve a drug's pharmacokinetic profile.^[3] Recent drug discovery efforts have identified cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7, a voltage-gated sodium channel involved in pain signaling.^[6]

Amine Protection and Further Functionalization

N-Cbz-cyclopentylmethylamine serves as a key intermediate for the synthesis of more complex molecules. The protected amine can be carried through various synthetic steps, and the Cbz group can be selectively removed when needed. Common deprotection methods include catalytic hydrogenolysis (e.g., H₂/Pd-C) or treatment with strong acids like HBr in acetic acid.[1][5]



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Caption: Conceptual workflow of **N-Cbz-cyclopentylmethylamine** in drug discovery.

Experimental Protocols

Synthesis of N-Cbz-cyclopentylmethylamine

This protocol is a general procedure for the N-protection of a primary amine.

Materials:

- Cyclopentanemethylamine
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na_2CO_3) or a non-nucleophilic organic base (e.g., triethylamine)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve cyclopentanemethylamine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of DCM and water at 0 °C.
- Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford **N-Cbz-cyclopentylmethylamine**.

Deprotection of the Cbz Group (Catalytic Hydrogenolysis)

This is a standard protocol for the removal of a Cbz protecting group.[5]

Materials:

- **N-Cbz-cyclopentylmethylamine**
- Palladium on activated carbon (10% Pd/C)
- Methanol or Ethanol
- Hydrogen gas (H₂) balloon or hydrogenation apparatus
- Celite®

Procedure:

- Dissolve **N-Cbz-cyclopentylmethylamine** in methanol in a round-bottom flask.
- Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
- Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the deprotected cyclopentanemethylamine.

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